4,6-Dimethyl-7-hydroxycoumarin
Description
Historical Context and Current Paradigms in Coumarin (B35378) Chemistry Research
The journey of coumarin chemistry began in 1820 when the parent compound, coumarin, was first isolated from tonka beans. ijcrt.org Initially mistaken for benzoic acid, its unique structure was later confirmed, and its first synthesis was achieved by William Henry Perkin in 1868. ijcrt.org This marked the beginning of extensive research into this class of compounds. Historically, coumarins gained prominence for their fragrance properties and later as the basis for anticoagulant drugs. ijcrt.orgijpcbs.com
Current research paradigms have shifted towards exploring the vast therapeutic potential of coumarin derivatives. researchgate.net Modern synthetic strategies, including green chemistry approaches, have enabled the creation of extensive libraries of substituted coumarins. jmchemsci.com The focus is now on developing coumarin-based agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov Another significant area of contemporary research is the application of coumarins in materials science, particularly as fluorescent probes and dyes, owing to their favorable photophysical properties. rsc.org
Significance of Hydroxy- and Methyl-Substituted Coumarins in Contemporary Medicinal and Materials Science
The introduction of hydroxyl (-OH) and methyl (-CH₃) groups onto the coumarin nucleus has been a pivotal strategy in the development of novel functional molecules. Hydroxy-substituted coumarins, particularly those with a hydroxyl group at the 7-position like 7-hydroxycoumarin (umbelliferone), are of immense interest due to their antioxidant properties and their role as precursors in the synthesis of more complex derivatives. acs.orgrsdjournal.org The phenolic nature of these compounds allows them to act as potent inhibitors of reactive oxygen species. rsdjournal.org In materials science, 7-hydroxycoumarin derivatives are widely utilized as fluorescent probes and laser dyes due to their strong emission and sensitivity to their environment. acs.orgsciepub.com
Methyl substitutions also play a crucial role in modulating the biological activity and physical properties of coumarins. The presence of methyl groups can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cell membrane permeability. nih.gov Furthermore, methyl groups can influence the binding affinity of coumarin derivatives to biological targets. For instance, studies on various methyl-substituted coumarins have demonstrated their potential in developing new therapeutic agents. nih.gov
Rationale for Dedicated Academic Investigation into 4,6-Dimethyl-7-hydroxycoumarin
The dedicated academic investigation into this compound is predicated on the established significance of its constituent functional groups. The presence of a hydroxyl group at the 7-position suggests potential antioxidant and fluorescent properties, analogous to the well-studied 7-hydroxycoumarins. acs.orgrsdjournal.org The methyl groups at the 4- and 6-positions are anticipated to further modulate these properties.
In medicinal chemistry, the combination of these substituents could lead to a compound with enhanced anticancer or anti-inflammatory activities. For example, derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin have been synthesized and investigated for their affinity to serotonin (B10506) and dopamine (B1211576) receptors, highlighting the potential of this substitution pattern in neuropharmacology. nih.govresearchgate.net
From a materials science perspective, the dimethyl and hydroxy substitutions are expected to influence the photophysical properties of the coumarin core, potentially leading to novel fluorescent probes with tailored absorption and emission characteristics. The study of this compound, therefore, represents a logical progression in the systematic exploration of substituted coumarins, aiming to fine-tune their properties for specific applications.
Research Findings for Structurally Related Coumarins
Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables present data for structurally similar compounds to provide a representative understanding of its likely characteristics.
Table 1: Synthesis of Structurally Related Dimethyl-Hydroxycoumarins
| Compound Name | Starting Materials | Reaction Type | Reference |
| 4,6-Dimethylcoumarin | p-cresol, ethyl acetoacetate (B1235776) | Pechmann condensation | nih.gov |
| 4-Hydroxy-6,7-dimethylcoumarin | 3,4-Dimethylphenol, malonic acid | Pechmann-type reaction | nih.gov |
| 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin | 2,4-dihydroxy-3-methylacetophenone, ethyl acetoacetate | Pechmann condensation | researchgate.net |
Interactive Data Table: Spectroscopic Data of a Structurally Related Compound (4-Hydroxy-6,7-dimethylcoumarin)
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Precursor m/z (MS2, [M+H]⁺) | 191.0703 |
| Precursor m/z (MS2, [M-H]⁻) | 189.0557 |
| Top Peak (MS2, [M+H]⁺) | 123 |
| Top Peak (MS2, [M-H]⁻) | 145 |
| Data sourced from PubChem CID 54682088 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1484-98-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-hydroxy-4,6-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-6-4-11(13)14-10-5-9(12)7(2)3-8(6)10/h3-5,12H,1-2H3 |
InChI Key |
VQDAXVSOTNGSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC(=O)C=C2C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 4,6 Dimethyl 7 Hydroxycoumarin and Its Analogues
Foundational and Contemporary Synthetic Approaches for Coumarin (B35378) Nuclei
The construction of the coumarin core is primarily achieved through a few key name reactions that have been refined over the years. These methods involve the condensation of phenols with various carbonyl compounds to form the characteristic lactone ring.
Pechmann Condensation Variants for 7-Hydroxycoumarin Scaffolds
The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins, including 7-hydroxycoumarin derivatives. researchgate.netrsc.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netslideshare.netchegg.com For the synthesis of 4,6-dimethyl-7-hydroxycoumarin, the key starting materials are orcinol (B57675) (5-methylresorcinol) and ethyl acetoacetate (B1235776).
The mechanism of the Pechmann condensation begins with a transesterification reaction between the phenol and the β-ketoester, catalyzed by the acid. chegg.com This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the newly formed ester attacks the activated phenolic ring. The final step is a dehydration reaction that leads to the formation of the coumarin ring. slideshare.net
Various acid catalysts have been employed to facilitate this reaction, with concentrated sulfuric acid being a traditional choice. slideshare.net However, due to the harshness of this reagent, which can lead to side reactions and difficult purification, a range of other catalysts have been explored. These include Lewis acids like zinc chloride and aluminum chloride, as well as solid acid catalysts such as Amberlyst-15 and nano-crystalline sulfated-zirconia. scispace.comunishivaji.ac.inresearchgate.net The use of solid acid catalysts is particularly advantageous as they are often reusable, environmentally benign, and can lead to higher yields and simpler work-up procedures. rsc.org For instance, the reaction of resorcinol (B1680541) and ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin has been optimized using various catalysts and conditions. rsc.orgscispace.com
| Catalyst | Conditions | Yield (%) | Reference |
| Sulfuric Acid | Conventional heating | Moderate | slideshare.net |
| Amberlyst-15 | 110°C, 100 min | High | scispace.com |
| SnCl2·2H2O | Microwave, 260s | 55.25 | rasayanjournal.co.in |
| Nano-crystalline Sulfated-Zirconia | Microwave, 5-20 min, 130°C | 78-85 | researchgate.net |
Knoevenagel Condensation and its Applicability to Substituted Systems
The Knoevenagel condensation provides an alternative and versatile route to coumarin synthesis. scispace.com This reaction involves the condensation of an o-hydroxybenzaldehyde or an o-hydroxyacetophenone with a compound containing an active methylene (B1212753) group, such as malonic acid, malonates, or cyanoacetates, in the presence of a base catalyst like piperidine (B6355638) or triethylamine (B128534). sunankalijaga.orgclockss.orgconnectjournals.com
For the synthesis of 7-hydroxycoumarin derivatives, 2,4-dihydroxybenzaldehyde (B120756) is a common starting material. sunankalijaga.org The reaction proceeds through the formation of a C-C bond between the aldehyde and the active methylene compound, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. The choice of the active methylene compound allows for the introduction of various substituents at the 3-position of the coumarin nucleus. For example, using ethyl acetoacetate leads to a 3-acetylcoumarin, while malononitrile (B47326) introduces a 3-cyano group. sunankalijaga.orgclockss.org
This method is particularly useful for synthesizing coumarins with specific substitution patterns that may not be easily accessible through the Pechmann condensation. The reaction conditions are generally mild, and the use of water as a solvent has been explored as a green alternative to organic solvents. clockss.org
Perkin Reaction Adaptations for Benzopyranone Ring Formation
The Perkin reaction, historically significant for the synthesis of cinnamic acids, can also be adapted to produce coumarins. bu.edu.egwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.org To synthesize coumarin itself, salicylaldehyde (B1680747) is reacted with acetic anhydride and sodium acetate (B1210297). wikipedia.org
For the preparation of 7-hydroxycoumarin derivatives, a suitably substituted salicylaldehyde is required. bu.edu.eg The mechanism involves the formation of an enolate from the anhydride, which then acts as a nucleophile and attacks the aldehyde. A subsequent intramolecular acylation and dehydration lead to the formation of the coumarin ring. While the classical Perkin reaction often requires high temperatures and long reaction times, modifications using different catalysts and reaction conditions have been developed to improve its efficiency. scispace.com However, for the synthesis of 4-substituted coumarins like this compound, the Perkin reaction is less direct compared to the Pechmann condensation.
Synthesis Routes Employing Meldrum's Acid and 2'-Hydroxyacetophenone (B8834) Precursors
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, and it plays a significant role in the preparation of coumarins. researchgate.netresearchgate.net It can be used in Knoevenagel-type condensations with o-hydroxybenzaldehydes to produce coumarin-3-carboxylic acids in high yields. researchgate.netnih.govscispace.com The reaction is often catalyzed by bases like triethylamine or can be performed under solvent-free conditions or in green solvents. researchgate.netnih.gov
Alternatively, 2'-hydroxyacetophenones can serve as precursors for coumarin synthesis. sciepub.com The reaction of a 2'-hydroxyacetophenone with an acylating agent such as dimethyl carbonate or diethyl carbonate in the presence of a strong base like sodium hydride leads to the formation of a 4-hydroxycoumarin (B602359) derivative. sciepub.com This method provides a route to 4-hydroxycoumarins, which are an important subclass of coumarin compounds.
Advanced Synthetic Techniques and Green Chemistry Initiatives
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the adoption of advanced techniques such as microwave-assisted synthesis in the preparation of coumarins.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.govnih.gov The synthesis of coumarins, including this compound and its analogues, has greatly benefited from this technology. researchgate.netnih.gov
The Pechmann condensation, in particular, has been extensively studied under microwave irradiation. researchgate.netrasayanjournal.co.in By using microwave heating, the reaction times can be dramatically reduced from hours to minutes. rasayanjournal.co.in For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be achieved in just a few minutes with good yields using a suitable catalyst under microwave irradiation. rasayanjournal.co.in This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and reduced side product formation.
The use of solvent-free conditions in combination with microwave irradiation further enhances the green credentials of the synthesis. researchgate.netrasayanjournal.co.in This approach minimizes the use of volatile organic compounds, reduces waste, and simplifies the purification process. A variety of catalysts, including solid acids and Lewis acids, have been successfully employed in microwave-assisted Pechmann condensations, offering a wide range of options for optimizing the synthesis of specific coumarin derivatives. researchgate.netrasayanjournal.co.in
| Starting Materials | Product | Catalyst | Conditions | Yield (%) | Reference |
| Orcinol, Ethyl Acetoacetate | 5-Hydroxy-4,7-dimethylcoumarin | Sulfuric Acid | Conventional | - | nih.gov |
| Resorcinol, Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | SnCl2·2H2O | Microwave, 800W, 260s | 55.25 | rasayanjournal.co.in |
| Phloroglucinol, Ethyl Acetoacetate | 5,7-Dihydroxy-4-methylcoumarin | Nano-crystalline Sulfated-Zirconia | Microwave, 130°C, 5-20 min | 78-85 | researchgate.net |
| Pyrrogallol, Ethyl Acetoacetate | 7,8-Dihydroxy-4-methylcoumarin | Nano-crystalline Sulfated-Zirconia | Microwave, 130°C, 5-20 min | 78-85 | researchgate.net |
Solvent-Free and Environmentally Conscious Methodologies
The development of eco-friendly synthetic routes for coumarins has gained significant traction, aiming to minimize waste and avoid hazardous materials. researchgate.net Solvent-free synthesis, in particular, offers advantages such as simplified procedures, easier product work-up, and waste reduction. researchgate.net
One prominent approach is the Pechmann condensation, a classic method for coumarin synthesis. researchgate.net Researchers have successfully employed this reaction under solvent-free conditions. For instance, the reaction of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, a close analogue of this compound, can be achieved by stirring the reactants with concentrated sulfuric acid for extended periods, though this method involves harsh acidic conditions. researchgate.net To address this, alternative catalysts are being explored. Phosphotungstic acid has been identified as an efficient, non-toxic, and reusable catalyst for the von Pechmann condensation of phenols and β-keto esters under solvent-free conditions, leading to high yields and operational simplicity. researchgate.net Similarly, humic acid has been used as a green organocatalyst for the Pechmann reaction at 80°C under solvent-free conditions, affording coumarins in high yields within minutes. researchgate.net
Microwave irradiation has also emerged as a valuable tool in green coumarin synthesis. It can significantly accelerate reactions, often in the absence of a solvent. nih.govresearchgate.net For example, the synthesis of 4-aminocoumarin (B1268506) derivatives from 4-hydroxycoumarin and ammonium (B1175870) acetate has been efficiently performed under microwave irradiation in solvent-free conditions, resulting in high yields. arabjchem.org
Heterogeneous catalysts, such as zeolite H-BEA, offer another environmentally benign alternative to conventional acid catalysts like sulfuric acid. researchgate.net These solid acids can catalyze the Pechmann reaction, eliminating the production of acidic waste streams. researchgate.net The use of zirconia-based heterogeneous catalysts has also been reported for the Pechmann reaction in solvent-free conditions at room temperature. researchgate.net Furthermore, gold nanoparticles supported on magnetic iron oxide (Fe₃O₄@Au) have been demonstrated as an efficient and recyclable catalyst for the Pechmann condensation under solvent-free conditions at 130°C, providing excellent yields. chemmethod.com
The Knoevenagel condensation is another key reaction for coumarin synthesis that has been adapted to solvent-free conditions. researchgate.net This method, along with the Pechmann reaction, represents a significant step towards more sustainable chemical manufacturing. researchgate.net
| Catalyst/Condition | Reaction Type | Substrates | Key Advantages |
| Phosphotungstic acid | Pechmann Condensation | Phenols, β-keto esters | Green, reusable, high yields, solvent-free. researchgate.net |
| Humic acid | Pechmann Condensation | Phenols, β-keto esters | Organocatalyst, rapid, high yields, solvent-free. researchgate.net |
| Microwave irradiation | Amination | 4-hydroxycoumarin, ammonium acetate | Rapid, solvent-free, high yields. arabjchem.org |
| Zeolite H-BEA | Pechmann Condensation | Activated phenols, β-keto esters | Heterogeneous, eliminates acidic waste. researchgate.net |
| Fe₃O₄@Au nanoparticles | Pechmann Condensation | Phenols, ethyl acetoacetate | Recyclable, high yields, solvent-free. chemmethod.com |
| None (Thermal) | Knoevenagel Condensation | Salicylaldehyde, activated methylene compounds | Simplicity, waste minimization. researchgate.net |
Multi-Component Reaction Strategies for Complex Coumarin Assemblies
Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. benthamscience.comresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to generate molecular diversity. benthamscience.com
Several MCRs have been developed for the synthesis of fused coumarin derivatives. benthamscience.com For instance, pyrano[3,2-c]coumarins can be synthesized through a three-component reaction of 4-hydroxycoumarin, an aromatic aldehyde, and an active methylene compound like malononitrile. researchgate.net These reactions are often catalyzed by weak acids or bases. researchgate.net A catalyst- and solvent-free thermal method has also been developed for the synthesis of pyrano[3,2-c]chromenone derivatives by reacting 4-hydroxycoumarin, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). rsc.org This protocol is noted for its short reaction times and good-to-excellent yields. rsc.org
Another example is the imidazole-catalyzed three-component reaction of 4-hydroxycoumarin, aldehydes, and α-bromoacetophenones in water to produce functionalized 2,3-dihydrofuro[3,2-c]coumarins. acs.org This method is environmentally friendly and provides good yields of the desired products. acs.org Furthermore, the synthesis of α,α'-bis(4-hydroxycoumarin-3-yl)toluene derivatives has been achieved through the reaction of 4-hydroxycoumarin with aromatic aldehydes using sulfonic acid functionalized nanoporous silica (B1680970) as a catalyst in an ethanol (B145695)/water mixture. clockss.org
The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of coumarin-containing hybrids. For example, a dihydropyrimidine (B8664642) derivative can be formed via an acid-catalyzed Biginelli reaction of salicylaldehyde, pentane-2,4-dione, and urea/thiourea, which can then be converted to a coumarin derivative through a subsequent Pechmann condensation. nih.gov
| Reaction Name/Type | Reactants | Product Type | Catalyst/Conditions |
| Pyrano[3,2-c]coumarin synthesis | 4-hydroxycoumarin, aromatic aldehyde, malononitrile | Pyrano[3,2-c]coumarin | Weak acid or base. researchgate.net |
| Pyrano[3,2-c]chromenone synthesis | 4-hydroxycoumarin, aromatic aldehyde, NMSM | Pyrano[3,2-c]chromenone | Thermal, catalyst- and solvent-free. rsc.org |
| 2,3-Dihydrofuro[3,2-c]coumarin synthesis | 4-hydroxycoumarin, aldehyde, α-bromoacetophenone | 2,3-Dihydrofuro[3,2-c]coumarin | Imidazole, water. acs.org |
| Biginelli/Pechmann sequence | Salicylaldehyde, pentane-2,4-dione, urea/thiourea, malonic acid | Coumarin-dihydropyrimidine hybrid | Acid catalyst. nih.gov |
Regioselective Functionalization and Derivatization Strategies
The functionalization of the coumarin core at specific positions is crucial for tuning its chemical and biological properties. Regioselective reactions allow for the precise introduction of substituents at the C-4, C-6, and C-7 positions.
Targeted Substitutions at C-4, C-6, and C-7 Positions of the Coumarin Core
The reactivity of the coumarin ring allows for selective substitutions. The C-4 position of 4-hydroxycoumarins is particularly reactive. For instance, 4-aminocoumarin derivatives can be synthesized by reacting 4-hydroxycoumarin with various aryl or alkylamines, often under microwave-assisted, solvent-free conditions. arabjchem.org
The C-7 hydroxyl group is a common site for modification. An efficient synthesis of 6-allyl-7-hydroxycoumarin, a key intermediate for linear coumarins, has been described. rsc.org This process involves a regioselective boron halide-catalyzed ortho-Claisen rearrangement of a 4'-allyloxycoumaric acid derivative, which is derived from 7-allyloxycoumarin. rsc.org
Visible-light-induced photocatalysis has been employed for the regioselective alkylation of coumarins at the C-3 position using alkyl N-hydroxyphthalimide esters as the alkylation reagents. acs.org
C-Acylation and O-Acylation Reactions for Structural Diversification
Acylation reactions are a fundamental strategy for modifying the coumarin scaffold. Depending on the specific coumarin and reaction conditions, acylation can occur at either a carbon atom (C-acylation) or an oxygen atom (O-acylation). semanticscholar.org
For hydroxycoumarins, the hydroxyl group is a prime target for O-acylation. researchgate.net For example, 7-hydroxycoumarin reacts with various acyl chlorides in the presence of a base like triethylamine to yield the corresponding O-acyl derivatives. researchgate.netresearchgate.net This has been demonstrated with the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) from 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride. researchgate.net
C-acylation is also a valuable tool. The reaction of 4-hydroxycoumarin with long-chain acyl chlorides in pyridine (B92270) with a catalytic amount of piperidine under sonochemical conditions affords 3-acyl-4-hydroxycoumarins. arabjchem.org The choice between O- and C-acylation can be influenced by the reaction conditions and the specific structure of the coumarin derivative. semanticscholar.org For 3-hydroxycoumarin, reaction with an acid anhydride or acid chloride in the presence of pyridine or triethylamine leads exclusively to O-acylation products. semanticscholar.org
Formation of Schiff Bases and Related Imine Derivatives
Schiff bases, or imine derivatives, are readily formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a versatile method for introducing new functionalities to the coumarin ring system.
A common strategy involves the synthesis of a formyl-substituted coumarin, which can then be reacted with various amines. For example, 8-formyl-7-hydroxy-4-methylcoumarin can be condensed with substituted triazole derivatives to form Schiff bases. researchgate.net Similarly, new Schiff bases have been synthesized from 7-hydroxy-4-methylcoumarin and various aromatic amines. connectjournals.com The synthesis often starts with the formylation of the coumarin ring, followed by condensation with the desired amine. connectjournals.com
In another approach, 6-amino-4,7-dimethylcoumarin, synthesized by the reduction of the corresponding nitro-coumarin, can be reacted with various aromatic aldehydes to produce Schiff bases. impactfactor.org These reactions typically involve the nucleophilic addition of the amine to the carbonyl group of the aldehyde. impactfactor.org Schiff bases have also been prepared from 4-hydroxycoumarin derivatives. For instance, after converting 4-hydroxycoumarin to a hydrazide, it can be reacted with carbonyl compounds like 2-methylbenzaldehyde (B42018) to yield Schiff bases. nih.gov
| Precursor | Reagent(s) | Product Type |
| 8-Formyl-7-hydroxy-4-methylcoumarin | Substituted triazoles | Coumarin-triazole Schiff base. researchgate.net |
| 7-Hydroxy-4-methylcoumarin | Aromatic amines (after formylation) | Coumarin Schiff base. connectjournals.com |
| 6-Amino-4,7-dimethylcoumarin | Aromatic aldehydes | Coumarin Schiff base. impactfactor.org |
| 4-Hydroxycoumarin hydrazide | 2-Methylbenzaldehyde | Coumarin-hydrazone Schiff base. nih.gov |
Design and Synthesis of Hybrid Molecular Systems
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. mdpi.com Coumarins are a popular scaffold for the design of such hybrid molecules.
Coumarin-chalcone hybrids have been synthesized through various methods. One approach involves a base-catalyzed Claisen-Schmidt condensation of a coumarin derivative containing a methyl ketone with an aromatic aldehyde. nih.gov Another strategy uses the Horner-Wadsworth-Emmons reaction to couple a formyl-substituted coumarin with a phosphonate (B1237965) ester. frontiersin.org
Coumarin-triazole hybrids are another important class of hybrid molecules. They can be synthesized via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This typically involves preparing a coumarin derivative with either an azide (B81097) or an alkyne functionality and reacting it with a complementary triazole precursor. nih.govnih.gov For example, a 3-azidocoumarin (B8514211) can be reacted with a terminal alkyne to yield a coumarin-1,2,3-triazole hybrid. nih.gov
Coumarin-isoxazole-pyridine hybrids have also been synthesized through a 1,3-dipolar cycloaddition reaction of in situ generated nitrile oxides with propargyloxy- or propargylaminocoumarins. mdpi.com Additionally, coumarin-sulfonamide-nitroindazolyl-triazole hybrids have been prepared by first alkylating a coumarin-sulfonamide with a propargyl group, followed by a CuAAC reaction with a nitroindazolyl-azide. mdpi.com
| Hybrid Type | Key Synthetic Reaction | Reactant Scaffolds |
| Coumarin-Chalcone | Claisen-Schmidt Condensation | Acetyl-coumarin, Aromatic aldehyde. nih.gov |
| Coumarin-Chalcone | Horner-Wadsworth-Emmons Reaction | Formyl-coumarin, Phosphonate ester. frontiersin.org |
| Coumarin-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Azido-coumarin, Alkyne / Alkynyl-coumarin, Azide. nih.govnih.gov |
| Coumarin-Isoxazole-Pyridine | 1,3-Dipolar Cycloaddition | Propargyl-coumarin, Nitrile oxide (from pyridine aldehyde oxime). mdpi.com |
| Coumarin-Sulfonamide-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Propargyl-coumarin-sulfonamide, Azide. mdpi.com |
Coumarin–Nucleobase Conjugates
The hybridization of coumarins with nucleobases is a prominent strategy aimed at creating molecules that can interact with biological systems in novel ways. The synthesis of these conjugates typically employs the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govseela.net
The general synthetic approach involves two key steps:
Functionalization of Reactants : The this compound core is functionalized with either a terminal alkyne or an azide group. A common method involves the etherification of the 7-hydroxy group with propargyl bromide in the presence of a base like potassium carbonate to introduce an alkyne moiety. scispace.comresearchgate.net Concurrently, a complementary functional group (an azide if the coumarin has an alkyne, and vice-versa) is installed on the nucleobase (such as uracil, thymine, or theobromine). nih.gov
Cycloaddition Reaction : The alkyne-functionalized coumarin and the azide-functionalized nucleobase (or the reverse combination) are then joined together in a [3+2] cycloaddition reaction. nih.gov This reaction is typically catalyzed by a Cu(I) species, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to form a stable 1,2,3-triazole ring that links the coumarin and nucleobase fragments. nih.govseela.net
This modular approach allows for the creation of a library of coumarin-nucleobase hybrids by varying both the coumarin scaffold and the nucleobase partner.
Coumarin–Artemisinin (B1665778) Hybrid Molecules
Artemisinin and its derivatives are potent compounds known for their therapeutic properties. Hybridizing them with the coumarin scaffold has been explored to develop new molecular entities. Two primary synthetic strategies are employed for this purpose:
Ester Linkage : A direct approach involves forming an ester bond between the coumarin and an artemisinin derivative. For instance, artesunic acid (ARTA), which contains a carboxylic acid group, can be coupled with the 7-hydroxy group of this compound. This esterification is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Triazole Linkage : Similar to nucleobase conjugation, a more flexible linkage can be achieved using click chemistry. This method involves preparing an azide-functionalized coumarin and an alkyne-functionalized dihydroartemisinin (B1670584) (DHA) intermediate. mdpi.comresearchgate.net The subsequent Cu(I)-catalyzed cycloaddition reaction covalently joins the two moieties through a stable 1,2,3-triazole linker. mdpi.com This strategy allows for greater structural diversity in the linker portion of the hybrid molecule.
These hybridization strategies aim to combine the distinct mechanisms of action of both coumarins and artemisinin derivatives into a single molecule.
Coumarin Fused with Triazole, Pyrazole (B372694), and Thiazole Heterocycles
Fusing or appending additional heterocyclic rings to the coumarin core is a well-established method for generating novel chemical scaffolds.
Triazole Hybrids : The most common method for synthesizing coumarin-triazole hybrids involves linking the two rings via an ether bond at the C-7 position of the coumarin. The synthesis typically begins with the alkylation of 7-hydroxycoumarin derivatives, such as this compound, with propargyl bromide to yield a propargyl ether. scispace.comnih.gov This intermediate then undergoes a CuAAC click reaction with a variety of organic azides to produce a diverse series of 1,2,3-triazole-linked coumarin hybrids. nih.goviyte.edu.tr
Pyrazole Hybrids : Several synthetic routes exist for coumarin-pyrazole derivatives. One prominent method starts with an 8-acetyl-7-hydroxy-4-methylcoumarin, a close analogue of the target compound. This precursor is reacted with a phenylhydrazine (B124118) to form a hydrazone, which then undergoes cyclization to yield a pyrazole ring appended at the C-8 position of the coumarin. kthmcollege.ac.in Another strategy involves the Vilsmeier-Haack formylation of 4-hydroxycoumarin to produce 4-chloro-3-formylcoumarin. Reaction with hydrazine (B178648) hydrate (B1144303) can then lead to the formation of a pyrazole ring fused to the 3,4-position of the coumarin, creating a chromeno[4,3-c]pyrazol-4(1H)-one system. kthmcollege.ac.innih.gov
Thiazole Hybrids : The synthesis of coumarin-thiazole derivatives can be achieved through various pathways. One approach involves reacting 4-hydroxycoumarin with pre-formed thiazole-containing reagents. scielo.org.za More complex fused systems, such as coumarinyl integrated thiazolo[3,2-b] Current time information in Bangalore, IN.ekb.egresearchgate.nettriazoles, can be synthesized through multi-step sequences. For example, a 7-hydroxycoumarin can be reacted with chloroacetonitrile, converted to a triazole, and then cyclized with an acetophenone (B1666503) derivative and phosphorus oxychloride to build the fused thiazolo-triazole structure. scispace.comresearchgate.net
Development of Coumarin-Appended Phosphorus Derivatives
The introduction of phosphorus-containing functional groups onto the coumarin scaffold leads to the formation of organophosphorus derivatives with distinct chemical properties. A key synthetic method for preparing these compounds is the Staudinger reaction. ekb.eg
This process generally involves:
Preparation of an azido-coumarin precursor. This can be achieved through functional group manipulation of a suitable coumarin derivative.
Reaction of the azido-coumarin with a trivalent phosphorus reagent, such as a trialkylphosphite (P(OR)₃) or a tris(dialkylamino)phosphine (P(NR₂)₃). ekb.eg
The reaction proceeds via a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form a phosphoramidate (B1195095) or a related organophosphorus compound. ekb.eg
This methodology allows for the synthesis of a variety of coumarin phosphoramidates and chromen phosphoric triamide derivatives. ekb.eg These compounds represent a unique class of coumarin derivatives where the electronic and steric properties are significantly modulated by the appended phosphorus moiety.
Metal Complexation Strategies Involving this compound Ligands
The 7-hydroxy group and the adjacent lactone carbonyl group of this compound create an effective chelation site for metal ions. This allows the coumarin to act as a bidentate ligand, forming stable complexes with various transition and main group metals. orientjchem.orghumanjournals.com
The primary method for synthesizing these metal complexes involves the reaction of the deprotonated coumarin ligand with a metal salt. Typically, the sodium salt of this compound is prepared by reacting it with a base like sodium hydroxide. srce.hr This is followed by the addition of an aqueous solution of a metal salt, such as a nitrate (B79036) or chloride of the desired metal (e.g., Fe(III), Cr(III), Al(III), Cu(II), Zn(II), Ni(II), Co(II)). orientjchem.orgnih.govresearchgate.net The resulting metal complex often precipitates from the solution and can be isolated by filtration. researchgate.net
The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), with the general formula [M(L)₂], although 1:1 and 1:3 complexes can also be formed depending on the metal ion and reaction conditions. orientjchem.org The complexes are often hydrated, incorporating water molecules into their crystal structure. nih.govresearchgate.net
Characterization of these complexes is performed using a suite of analytical techniques, including elemental analysis, infrared (IR) and NMR spectroscopy, conductivity measurements, and thermal analysis (TGA/DTA), to confirm the structure and coordination environment of the metal ion. researchgate.netnih.gov
Potentiometric studies have been conducted to determine the stability of these complexes in solution. For this compound, the proton-ligand and metal-ligand stability constants have been determined in a dioxane-water mixture.
Table 1: Stability Constants of Metal Complexes with this compound orientjchem.org
| Metal Ion | log K₁ | log K₂ |
| H⁺ | 7.95 (pK) | - |
| Al(III) | 6.85 | 6.10 |
| Cr(III) | 6.40 | 5.55 |
| Fe(III) | 7.20 | 6.40 |
| Data obtained by potentiometric titration in 70% dioxane-water at 28 ± 0.1 °C and 0.1 M ionic strength. |
Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethyl 7 Hydroxycoumarin Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4,6-dimethyl-7-hydroxycoumarin, ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of a potential this compound sample, distinct signals would be expected for each unique proton. The chemical shifts (δ) of these signals are influenced by the electron density around the proton and the presence of neighboring functional groups.
Based on the structure of this compound, the following proton signals would be anticipated:
Aromatic Protons: The benzene (B151609) ring of the coumarin (B35378) nucleus would exhibit signals for the protons at positions 5 and 8. The proton at C-5 would likely appear as a singlet, while the proton at C-8 would also be a singlet, due to the substitution pattern.
Vinylic Proton: The proton at C-3 of the α-pyrone ring would typically resonate as a singlet in the vinylic region of the spectrum.
Methyl Protons: Two distinct singlets would be expected for the two methyl groups at positions C-4 and C-6. The chemical shifts of these signals would help to confirm their respective locations on the coumarin scaffold.
Hydroxyl Proton: A broad singlet corresponding to the hydroxyl group at C-7 would also be present. Its chemical shift can be variable and is often dependent on the solvent and concentration.
While specific data for this compound is not available, data for the closely related 7-hydroxy-4-methylcoumarin shows a characteristic singlet for the C-3 proton around δ 6.12 ppm, and signals for the aromatic protons in the range of δ 6.70-7.59 ppm. rsc.orgresearchgate.net The methyl group at C-4 in this analog typically appears around δ 2.36 ppm. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The expected chemical shifts for the carbons would be:
Carbonyl Carbon: The lactone carbonyl carbon (C-2) would be the most downfield signal, typically appearing in the range of δ 160-162 ppm.
Aromatic and Vinylic Carbons: The carbons of the benzene ring and the α-pyrone ring would resonate in the aromatic region (approximately δ 100-160 ppm). The chemical shifts would be influenced by the positions of the methyl and hydroxyl substituents.
Methyl Carbons: The two methyl carbons at C-4 and C-6 would appear at the most upfield region of the spectrum, typically below δ 30 ppm.
For comparison, in 7-hydroxy-4-methylcoumarin , the carbonyl carbon (C-2) is observed around δ 161.6 ppm, and the carbon bearing the methyl group (C-4) is around δ 153.1 ppm. rsc.org
Two-Dimensional NMR Techniques (e.g., HMBC, COSY)
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: This experiment reveals proton-proton couplings. For instance, it could show correlations between adjacent protons, although in the proposed structure of this compound, most protons are isolated singlets.
HMBC: This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the positions of the methyl groups. For example, a correlation between the protons of the C-4 methyl group and the carbons C-3, C-4, and C-4a would be expected. Similarly, correlations between the C-6 methyl protons and the aromatic carbons C-5 and C-7 would confirm its position.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) stretch | 3200-3600 (broad) |
| C-H (aromatic) stretch | 3000-3100 |
| C-H (aliphatic) stretch | 2850-3000 |
| C=O (lactone carbonyl) stretch | 1700-1740 |
| C=C (aromatic/vinylic) stretch | 1500-1650 |
| C-O stretch | 1000-1300 |
Interactive Table: FTIR Data for a Representative Coumarin
For the related compound 7-hydroxy-4-methylcoumarin , a broad O-H stretching band is observed around 3143 cm⁻¹, and a strong lactone carbonyl absorption appears at 1680 cm⁻¹. Aromatic C=C stretching vibrations are typically seen around 1600 cm⁻¹.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The coumarin scaffold is known for its fluorescent properties, which are highly sensitive to substitution patterns and the surrounding environment.
The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated system of the coumarin nucleus. The presence of the electron-donating hydroxyl and methyl groups would likely cause a bathochromic (red) shift in the absorption bands compared to the parent coumarin.
For 7-hydroxy-4-methylcoumarin , the absorption maximum is typically observed around 321-323 nm. Upon excitation at or near its absorption maximum, this compound would be expected to exhibit fluorescence. The emission maximum and quantum yield would be dependent on the solvent polarity and pH. The electron-donating groups are known to enhance the fluorescence of the coumarin system.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule. For coumarin derivatives, the absorption spectra are influenced by the molecular structure, the substituents on the benzopyrone core, and the polarity of the solvent. nih.govsrce.hr
Derivatives of 4-hydroxycoumarin (B602359) generally exhibit strong absorption in the UV range, typically between 200–550 nm. srce.hr The position and intensity of the absorption maxima (λmax) are sensitive to the electronic nature of the substituent groups. The introduction of electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH₃) groups in this compound, typically results in a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted coumarin core. srce.hr This effect is due to the stabilization of the excited state relative to the ground state.
Solvent polarity also plays a crucial role. Studies on related compounds like 4-chloromethyl-7-hydroxy coumarin have shown that the absorption band edge and, consequently, the optical bandgap are modulated by the solvent environment. dergipark.org.tr For instance, the lowest direct allowed bandgap for this derivative was observed in tetrahydrofuran (B95107) (THF). dergipark.org.tr The absorption spectra of 7-hydroxycoumarin derivatives are known to be dominant in the near-ultraviolet region. dergipark.org.tr
Table 1: Representative UV-Vis Absorption Data for Hydroxycoumarin Derivatives
| Compound | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |
| 7-Hydroxycoumarin | Ethanol | 326 | 16,800 | photochemcad.com |
| 6-Chloro-7-hydroxycoumarin-4-ylmethyl acetate (B1210297) | KMops Buffer | 370 | 16,000 | |
| 3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate | KMops Buffer | 397 | 15,900 |
Fluorescence Spectroscopy: Characterization of Emission and Excitation Profiles
Fluorescence spectroscopy provides insights into the excited state properties of molecules. Coumarin derivatives are renowned for their strong fluorescence, a property that makes them valuable as fluorescent probes, markers, and laser dyes. sapub.org The fixed trans conformation of the carbon-carbon double bond within the lactone ring helps to minimize non-radiative decay pathways, resulting in high fluorescence quantum yields for many derivatives.
The emission spectra of hydroxycoumarin derivatives are characterized by their sensitivity to substituents and the solvent environment. Similar to absorption, electron-donating groups tend to shift the emission to longer wavelengths. srce.hr For example, a study on 3-substituted 4-hydroxycoumarins found that derivatives with dimethylamino and acetamido groups exhibited the highest fluorescence quantum yields. srce.hr The fluorescence emission for various 4-hydroxycoumarin derivatives in ethanol occurs at longer wavelengths, typically between 420-460 nm. sapub.org
The interaction with other molecules can also significantly alter fluorescence. The fluorescence of 7-hydroxycoumarin derivatives is effectively quenched upon binding to proteins like Macrophage Migration Inhibitory Factor (MIF) or in the presence of radicals like 4-hydroxy-TEMPO. nih.govnih.gov This quenching phenomenon is the basis for their use in competitive binding assays and as probes for radical species. nih.govnih.gov For instance, the fluorescence lifetime of 7-hydroxy-4-methylcoumarin was measured at its emission maximum of 451 nm in studies of quenching by 4-hydroxy-TEMPO. nih.gov
Quantitative Determination of Fluorescence Quantum Yields (ΦF)
The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as fluorescent labeling and optical brightening. sapub.org
The ΦF of coumarin derivatives is highly dependent on their molecular structure. sapub.org For instance, 7-hydroxycoumarins generally exhibit favorable fluorescence properties, with one derivative developed as a fluorescent probe showing a quantum yield of 0.32 and a large Stokes shift of 100 nm. nih.gov Another related fluorophore, Coumarin 6, has a reported quantum yield of 0.78 in ethanol. omlc.org The determination of ΦF is typically performed using a comparative method, with a well-characterized standard like Rhodamine B. sapub.org Studies have shown that specific 4-hydroxycoumarin derivatives can exhibit extremely strong fluorescence intensity and high quantum yields in solution. sapub.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. benthamopen.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. benthamopen.com
The fragmentation of coumarins under electron ionization (EI) conditions follows characteristic pathways. A common fragmentation process involves the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, a feature that is often diagnostic for the coumarin skeleton. benthamopen.com This initial loss is frequently followed by the cleavage of substituents on the benzenoid ring. benthamopen.com For example, in coumarins with a diethylamino group at the 7-position, the fragmentation pathway often involves the loss of a methyl group, followed by the loss of an ethyl group. researchgate.net
For isomers of the target compound, such as 6,8-Dimethyl-4-hydroxycoumarin (Molecular Weight: 190.19 g/mol ), tandem mass spectrometry (MS-MS) reveals specific fragmentation patterns. nih.gov
Table 2: MS-MS Fragmentation Data for 6,8-Dimethyl-4-hydroxycoumarin ([M+H]+) nih.gov
| Precursor m/z | Top Peak m/z | 2nd Highest m/z | 3rd Highest m/z |
| 191.0703 | 123 | 149 | 119 |
Specialized Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Reaction Monitoring
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While coumarins themselves are not typically radicals, they can be used as probes in EPR studies to monitor radical reactions. nih.govnih.gov
The reactivity of coumarin derivatives towards biologically significant radicals like the hydroxyl radical (HO•) has been investigated using EPR. nih.gov In these experiments, a radical-generating system (e.g., the Fenton reaction) is used in combination with a spin-trapping agent. nih.govnih.gov The intensity of the resulting EPR signal from the spin-trapped radical is measured in the absence and presence of the coumarin derivative. A decrease in the signal intensity indicates that the coumarin has scavenged the radical. nih.govnih.gov
Studies on 4,7-dihydroxycoumarin (B595064) derivatives have demonstrated that these compounds significantly reduce the amount of HO• radicals, and the results from EPR spectroscopy correlate well with theoretical predictions from Density Functional Theory (DFT). nih.govresearchgate.net This application of EPR is crucial for understanding the antioxidant mechanisms of these compounds at a molecular level. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. It measures the differential absorption of left- and right-circularly polarized light. While this compound is not intrinsically chiral, CD spectroscopy becomes highly relevant when its derivatives are synthesized with chiral components or when they interact with larger chiral biomolecules like proteins. metu.edu.trresearchgate.net
One significant application is in studying the binding of coumarin derivatives to proteins such as human serum albumin (HSA). researchgate.net The binding event can induce conformational changes in the protein's secondary structure (e.g., α-helix and β-sheet content). These changes are detectable in the far-UV CD spectrum of the protein, providing insight into the binding mechanism. researchgate.net Studies have shown that the binding of certain coumarin derivatives can lead to a partial unfolding of the protein structure. researchgate.net
Furthermore, CD spectroscopy is used to determine the absolute configuration of newly synthesized chiral coumarin derivatives. nih.govnih.gov By comparing experimentally measured CD spectra with those calculated using quantum chemistry methods, the conformation and stereochemistry of complex coumarin-based structures can be elucidated. nih.govnih.gov
Computational and Theoretical Investigations of 4,6 Dimethyl 7 Hydroxycoumarin Molecular Architecture and Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods are used to determine molecular geometries, energy levels, and the distribution of electrons, which collectively govern the chemical and physical properties of a compound.
Density Functional Theory (DFT) for Ground State Geometric and Electronic Characterization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for calculating the properties of molecules in their ground state. DFT calculations have been widely applied to various coumarin (B35378) derivatives to understand their geometry, stability, and electronic nature. mdpi.comresearchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial for determining stable conformations and calculating accurate molecular properties. For coumarin derivatives, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ), are commonly used to optimize the molecular structure. worldscientific.commdpi.commdpi.com The planarity of the coumarin ring system is a key feature, and optimization helps to determine the precise bond lengths, bond angles, and dihedral angles, including the orientation of the hydroxyl and methyl substituent groups.
While specific optimized geometry data for 4,6-Dimethyl-7-hydroxycoumarin is not available in the cited literature, studies on similar molecules like 4,7-dihydroxycoumarin (B595064) (DHC) have been performed. worldscientific.commdpi.com The optimization of DHC reveals the planarity of the fused ring system and the specific orientations of its functional groups. mdpi.com
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. orientjchem.orgscience.gov A smaller energy gap suggests higher reactivity and lower stability. worldscientific.com
In many coumarin derivatives, the HOMO is typically localized over the benzopyran ring, particularly the electron-rich benzene (B151609) moiety, while the LUMO is often distributed across the pyrone ring. orientjchem.orgnih.gov This distribution dictates the sites for electrophilic and nucleophilic attack. The energy gap can be used to calculate global reactivity descriptors like chemical hardness (η) and electronic chemical potential (μ). orientjchem.org
The table below presents illustrative HOMO-LUMO data for a related compound, 7-Hydroxycoumarin, calculated using DFT. nih.gov
| Property | Value (eV) |
| HOMO Energy | -6.39 |
| LUMO Energy | -1.97 |
| Energy Gap (ΔE) | 4.42 |
| Illustrative data for 7-Hydroxycoumarin. Source: nih.gov |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net
For hydroxycoumarins, the MEP map generally shows a strong negative potential around the carbonyl oxygen of the lactone ring and the oxygen of the hydroxyl group, making them primary sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group typically shows a positive potential, indicating its susceptibility to nucleophilic attack.
DFT calculations can accurately predict vibrational (infrared and Raman) spectra. Theoretical frequency calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the lactone ring, O-H stretching, and various C-C and C-H vibrations of the aromatic system. researchgate.net
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. worldscientific.comresearchgate.net Theoretical ¹H and ¹³C NMR spectra are calculated and often show excellent correlation with experimental data, aiding in the structural elucidation of complex molecules. researchgate.net For hydroxycoumarins, the GIAO method has been successfully used to assign the chemical shifts of all carbon and hydrogen atoms, including those in the aromatic ring and substituent groups. worldscientific.com
The following table shows an example of experimental versus calculated ¹³C NMR chemical shifts for the related compound 4,7-dihydroxycoumarin (DHC) in a DMSO solvent. worldscientific.com
| Atom | Experimental δ (ppm) | Calculated (GIAO) δ (ppm) |
| C2 | 161.5 | 162.1 |
| C3 | 102.7 | 103.4 |
| C4 | 157.9 | 158.6 |
| C4a | 102.3 | 102.9 |
| C5 | 111.4 | 112.0 |
| C6 | 113.1 | 113.8 |
| C7 | 162.2 | 162.9 |
| C8 | 104.9 | 105.6 |
| C8a | 156.1 | 156.8 |
| Illustrative data for 4,7-dihydroxycoumarin (DHC). Source: worldscientific.com |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. qnl.qa This method is crucial for understanding a molecule's photophysical properties, such as its UV-visible absorption and fluorescence spectra. nih.gov
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands. qnl.qascispace.com These calculations help assign electronic transitions, typically π → π* transitions in coumarin systems, and understand how substituents and solvent environments affect the spectral properties (solvatochromism). nih.govqnl.qa For many coumarins, TD-DFT has been shown to reproduce experimental UV-Vis spectra with good accuracy, making it a reliable tool for predicting the optical properties of new derivatives. nih.govresearchgate.net
Prediction of Electronic Absorption and Emission Spectra
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of coumarin derivatives like this compound. These theoretical approaches provide insights into the electronic transitions that govern the molecule's interaction with light.
Studies on similar hydroxycoumarin systems demonstrate that TD-DFT calculations can accurately forecast absorption and emission wavelengths. For instance, the electronic absorption spectra of various hydroxycoumarin derivatives have been successfully calculated, showing close agreement with experimental data. researchgate.netgrafiati.com The choice of functional and basis set within the TD-DFT framework is crucial for obtaining accurate results that align with experimental observations. acs.org For example, calculations on tocopherols (B72186) using the TDDFT/PBE0/6-31+G* method have been effective in determining absorption and emission energies in different media. nih.gov
The solvent environment significantly influences the electronic spectra. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), are often employed to account for solvent effects. nih.govrsc.org Research on 7-hydroxycoumarin has shown that a state-specific (SS) approach, which considers explicit solvent molecules, is essential for accurately describing the solvent response, especially when there is a significant change in the dipole moment upon excitation. researchgate.net Ionization of the hydroxyl group, particularly in 7-hydroxycoumarin derivatives, leads to a bathochromic (red) shift in the longest-wavelength absorption bands, a phenomenon that can be predicted by these computational models. researchgate.netgrafiati.com
The nature of the electronic transitions can also be elucidated. For many coumarins, the lowest energy transition is typically a π-π* transition. researchgate.netnih.gov The specific functional groups on the coumarin ring, such as the hydroxyl and methyl groups in this compound, influence the energy of these transitions and, consequently, the absorption and emission wavelengths.
Table 1: Representative Theoretical Methods for Predicting Electronic Spectra of Coumarin Derivatives
| Computational Method | Basis Set | Solvation Model | Application |
| TD-DFT | 6-31+G | IEF-PCM | Prediction of absorption and emission energies of tocopherols. nih.gov |
| TD-DFT | 6-311++G(d,p) | PCM | Calculation of pKa for coumarins. researchgate.net |
| TD-DFT | Not Specified | COSMO | Calculation of vertical excitation energies of carbostyril derivatives. researchgate.net |
| PPP CI | Not Specified | Not Specified | Calculation of electron absorption band energies of hydroxycoumarins. researchgate.netgrafiati.com |
Modeling of Twisted Intramolecular Charge-Transfer (TICT) States
The formation of Twisted Intramolecular Charge-Transfer (TICT) states is a critical photophysical process in many coumarin derivatives, influencing their fluorescence properties. In the excited state, rotation around a single bond can lead to a TICT state characterized by a high degree of charge separation and often, non-radiative decay, which quenches fluorescence.
Theoretical modeling is essential for understanding the potential for TICT state formation in this compound. Computational studies on related coumarins, like Coumarin 151, have investigated the likelihood of TICT formation upon photoexcitation. acs.orgresearchgate.net These studies often involve mapping the potential energy surface of the excited state as a function of the rotational angle of specific subgroups.
The presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (the lactone carbonyl) moieties in this compound makes it a candidate for TICT formation. Theoretical investigations on similar systems have shown that the formation of low-lying quenching states, some of which are dark TICT states, is dependent on the surrounding medium. chemrxiv.orga-star.edu.sg For instance, intermolecular hydrogen bonding between a coumarin derivative and a protic solvent like methanol (B129727) can facilitate the formation of a TICT state. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary tools used to model these states. researchgate.net By optimizing the geometry of the molecule in its excited state, researchers can identify whether a twisted, charge-separated conformation is energetically favorable. The results of these calculations can explain experimental observations, such as changes in fluorescence quantum yield in different solvents. researchgate.net For coumarin-pyronin hybrid dyes, theoretical investigations have been crucial in identifying the formation of dark TICT states that depend on the solvent environment. chemrxiv.orga-star.edu.sg
Selection and Validation of Basis Sets and Functionals in Computational Models
The accuracy of computational predictions for molecules like this compound is highly dependent on the chosen theoretical model, specifically the density functional and the basis set.
Functionals: A variety of density functionals, which approximate the exchange-correlation energy, are available. For coumarin derivatives, hybrid functionals like B3LYP are commonly used. auctoresonline.orgthenucleuspak.org.pkresearchgate.netmjcce.org.mk Other functionals such as CAM-B3LYP, WB97XD, B3PW91, and PBE1PBE have also been benchmarked for properties like pKa prediction, with CAM-B3LYP often showing high accuracy, albeit with a higher computational cost. mdpi.comnih.gov The selection is often validated by comparing calculated properties, such as infrared spectra or ionization energies, with available experimental data for the parent coumarin molecule or closely related derivatives. unica.it
Basis Sets: The basis set describes the atomic orbitals used in the calculation. For coumarin systems, Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently employed. thenucleuspak.org.pkresearchgate.net The inclusion of diffuse functions (indicated by + or ++) is important for accurately describing anionic species and properties like electron affinity, while polarization functions (e.g., (d,p)) are crucial for describing chemical bonding accurately. thenucleuspak.org.pkunica.it Correlation-consistent basis sets, such as cc-pVTZ, have also been used for studying hydroxycoumarins. worldscientific.comresearchgate.net
Validation: The validation process involves comparing the computational results with experimental data. For instance, calculated vibrational frequencies are often scaled to better match experimental IR spectra. auctoresonline.org For electronic properties, calculated ionization energies can be compared to experimental values. unica.it The reliability of a computational protocol is established when it consistently reproduces experimental trends across a range of similar molecules. For example, a study on carboxylic acids found that the CAM-B3LYP functional with a 6-311+G(d,p) basis set and the SMD solvation model provided a low mean absolute error for pKa predictions. nih.gov
Table 2: Commonly Used Functionals and Basis Sets for Coumarin Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry optimization, FMO analysis, NLO properties. | thenucleuspak.org.pk |
| B3LYP | 6-31G(d,p) | Geometry optimization for DSSC applications. | researchgate.net |
| CAM-B3LYP | 6-311G+dp | pKa prediction. | mdpi.com |
| B3LYP | LanL2MB | Molecular structure and spectroscopic properties. | auctoresonline.org |
| B3LYP | 6-311G(d,p) | Molecular geometry, vibrational frequencies, NMR shifts. | mjcce.org.mk |
| Not Specified | cc-pVTZ | Quantum chemical studies of 4,7-dihydroxycoumarin. | worldscientific.comresearchgate.net |
Theoretical Acidity (pKa) Predictions and Solvation Effects
Theoretical calculations are a powerful tool for predicting the acidity (pKa) of ionizable groups, such as the 7-hydroxyl group of this compound. These predictions are vital for understanding the molecule's behavior in biological systems, as its protonation state affects its solubility, membrane permeability, and receptor binding.
The most common theoretical approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is often done using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. civilica.com Density Functional Theory (DFT) is typically used for the gas-phase energy calculations, with functionals like B3LYP or M06-2X being popular choices. researchgate.netcivilica.com
Solvation effects are critical for accurate pKa prediction and are usually incorporated using continuum solvation models like the Polarizable Continuum Model (PCM), Conductor-like PCM (CPCM), or the SMD model. researchgate.netmdpi.comcivilica.com The choice of the solvation model and the atomic radii used within it can significantly impact the calculated pKa value. civilica.com For more accuracy, some models incorporate one or more explicit solvent molecules to model the direct hydrogen-bonding interactions with the solute, a method known as the cluster-continuum or implicit-explicit approach. mdpi.comresearchgate.net Studies on phenols have shown that including two explicit water molecules in the calculation, combined with the CAM-B3LYP functional and SMD solvation model, can yield highly accurate pKa predictions with a mean absolute error of less than 0.4 pKa units. mdpi.com
For hydroxycoumarins, the position of the hydroxyl group significantly influences the pKa. mdpi.com Theoretical studies have been performed on various hydroxycoumarin isomers to understand these differences. civilica.comresearchgate.net These calculations help to rationalize the observed experimental acidities based on the electronic structure and stability of the resulting anion.
Molecular Docking and Dynamics Simulations for Biological Interactions
Prediction of Binding Affinities and Modes with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds against a protein target and to predict the binding affinity and mode of interaction for specific molecules like this compound.
The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. The output is a set of possible binding poses ranked by their predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more favorable interaction. For instance, docking studies on coumarin derivatives have been used to predict their binding affinities with targets like acetylcholinesterase and monoamine oxidases. nih.govmdpi.com
Molecular dynamics (MD) simulations can further refine the docking results. MD simulates the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. These simulations can confirm the stability of the predicted binding pose and can be used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govmdpi.com For example, MD simulations of 7-hydroxycoumarin derivatives with Human Serum Albumin (HSA) showed that the complex reached a stable state, confirming the stability of the binding. acs.org
Ligand-Protein Interaction Analysis (e.g., CDK1B, Topoisomerase 1, EGFR, ER, PR, Carbonic Anhydrase IX, Estrogen Receptor-α, Hsp90)
Once a binding pose is predicted, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor (ER), and Progesterone Receptor (PR): Docking studies on the related 4,7-dihydroxycoumarin have shown its potential to act as an inhibitor of these breast cancer-related protein targets. worldscientific.comresearchgate.net Similarly, network pharmacology and docking studies have identified EGFR as a key target for 7-hydroxycoumarin derivatives in breast cancer models. mdpi.comnih.gov
Estrogen Receptor-α (ERα): Virtual screening campaigns have been conducted to identify new ligands for ERα, a crucial target in breast cancer therapy. researchgate.net Coumarin-based scaffolds are of interest in this area. researchgate.net
Other Targets: Coumarin derivatives have been investigated as inhibitors for a wide range of other enzymes. For example, molecular docking has been used to study the interaction of coumarins with acetylcholinesterase (AChE) in the context of Alzheimer's disease. innovareacademics.in Studies on various coumarin derivatives have also explored their interactions with targets like monoamine oxidases (MAO-A and MAO-B) nih.govmdpi.com, and tyrosinase. nih.gov While direct docking studies of this compound with CDK1B, Topoisomerase I, Carbonic Anhydrase IX, and Hsp90 are not readily available in the provided context, the general principles of ligand-protein interaction analysis would apply. The analysis would focus on identifying key amino acid residues in the active site that form favorable interactions with the hydroxyl, methyl, and coumarin core of the molecule.
Table 3: Interacting Residues and Binding Energies from Docking Studies of Coumarin Derivatives with Various Protein Targets
| Compound/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |
| 4,7-dihydroxycoumarin | EGFR, ER, PR | Not specified | Not specified | worldscientific.comresearchgate.net |
| 7-hydroxycoumarin derivatives | Human Serum Albumin (HSA) | -5.58 to -6.65 | Binds to subdomains IIIA and IIIB | acs.org |
| 8-acetyl-7-hydroxy-4-methylcoumarin | Acetylcholinesterase (AChE) | -76.32 (ΔGbind) | Not specified | nih.govmdpi.com |
| 8-acetyl-7-hydroxy-4-methylcoumarin | MAO-A | -66.27 (ΔGbind) | Not specified | nih.govmdpi.com |
| 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives | 5-HT1A Receptor | Not specified | D116 | nih.gov |
Note: The binding energies reported can be from different scoring functions or calculation methods (e.g., docking score vs. MM-GBSA ΔGbind) and are not directly comparable across different studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are instrumental in predicting the efficacy of new, untested compounds, thereby saving time and resources in drug discovery. researchgate.netmdpi.com
Development of Predictive Models for Biological Efficacy
The development of predictive QSAR models for coumarin derivatives, including those structurally related to this compound, has been a focus of numerous studies. These models are often created using statistical methods like multiple linear regression (MLR) and genetic algorithms (GA) to correlate molecular descriptors with biological activities. researchgate.netnih.gov For instance, QSAR models have been successfully developed to predict the antifungal and anticancer activities of various coumarin series. researchgate.netmdpi.comnih.gov
A crucial aspect of QSAR model development is its validation to ensure its predictive power. nih.gov Parameters such as the coefficient of determination (R²), cross-validated correlation coefficient (q²), and others are used to assess the reliability of the models. nih.govnih.gov A good QSAR model will exhibit high R² and q² values, indicating a strong correlation between the descriptors and the observed activity. mdpi.comnih.govnih.gov For example, a predictive QSAR model for the antifungal activity of coumarin derivatives against Macrophomina phaseolina yielded an R² of 0.78 for the training set and 0.67 for the external test set. mdpi.com
These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted biological efficacy for synthesis and experimental testing. researchgate.net
Correlation of Computational Molecular Descriptors with Observed Biological Activities
The foundation of QSAR modeling lies in the correlation of computational molecular descriptors with experimentally observed biological activities. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netmdpi.com
For coumarin derivatives, a variety of descriptors have been found to be important for their biological activities. These can include:
Electronic Descriptors: Such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and charges on specific atoms. researchgate.netwalisongo.ac.id The HOMO energy, for instance, can indicate a molecule's ability to donate electrons, which is relevant for antioxidant activity. walisongo.ac.id
Topological Descriptors: These describe the connectivity of atoms in a molecule. For example, the JGI6 descriptor, which represents total charge transfer between atoms at a topological distance of 6, has been implicated in the antifungal activity of some coumarins. mdpi.com
Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic structure and reactivity. researchgate.netnih.gov
Studies have shown that for certain coumarins, inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.netnih.gov The presence of electron-withdrawing groups can enhance antifungal activity, with their position on the coumarin ring being a significant factor. mdpi.com
| Descriptor Type | Example Descriptors | Relevance to Biological Activity | References |
|---|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences intermolecular interactions and reactivity, such as antioxidant potential. researchgate.netwalisongo.ac.id | researchgate.netwalisongo.ac.id |
| Topological | JGI6 (Topological Charge Index) | Correlates with antifungal activity by describing charge distribution. mdpi.com | mdpi.com |
| Quantum-Chemical | Calculated via DFT | Provides detailed electronic structure information crucial for understanding reactivity. researchgate.netnih.gov | researchgate.netnih.gov |
| Physicochemical | Number of Hydrogen Bond Donors | Impacts binding affinity to biological targets. researchgate.netnih.gov | researchgate.netnih.gov |
Mechanistic Studies of Chemical Reactions and Biological Pathways
Computational methods are also pivotal in elucidating the mechanisms of chemical reactions and biological pathways involving this compound.
Elucidation of Radical Scavenging Mechanisms
The antioxidant activity of hydroxycoumarins is often attributed to their ability to scavenge free radicals. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the mechanisms behind this activity. acs.orgacs.org The primary mechanisms explored are:
Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant donates a hydrogen atom to the free radical. acs.orgacs.orgmdpi.com The feasibility of this mechanism is often evaluated by calculating the bond dissociation enthalpy (BDE) of the O-H bond. acs.org A lower BDE value suggests a more favorable HAT process. acs.org For many coumarin derivatives, HAT is considered the most probable radical scavenging mechanism, especially in nonpolar environments. acs.orgacs.orgrsc.org
Sequential Proton Loss followed by Electron Transfer (SPLET): This two-step mechanism involves the initial deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the free radical. acs.orgacs.orgmdpi.com The SPLET mechanism is generally favored in polar solvents. acs.orgacs.org
Single-Electron Transfer followed by Proton Transfer (SET-PT): This is another two-step pathway where an electron is first transferred from the antioxidant to the free radical, forming a radical cation, which then loses a proton. acs.orgacs.orgmdpi.com The ionization potential (IP) is a key parameter for evaluating the first step of this mechanism. acs.org
Radical Adduct/Coupling Formation (RAF/RCF): This mechanism involves the direct addition of the free radical to the antioxidant molecule. mdpi.commdpi.com In some cases, a radical adduct formation followed by hydrogen atom abstraction (RAF-HAA) has been proposed as a potential degradation pathway for hydroxycoumarins. researchgate.net
The relative importance of these mechanisms is highly dependent on the reaction environment, particularly the polarity of the solvent. acs.orgacs.org
Investigation of Degradation Reaction Pathways
Understanding the degradation pathways of coumarins is crucial for assessing their environmental fate and for developing effective removal strategies. mdpi.comresearchgate.net Computational studies can model the reactions of this compound with reactive species, such as the hydroxyl radical (HO•), which is a key component of advanced oxidation processes (AOPs). mdpi.comresearchgate.net
These investigations can identify the most likely sites of radical attack on the coumarin structure and predict the subsequent reaction steps. mdpi.comresearchgate.net For instance, theoretical studies have shown that the reaction of hydroxycoumarins with HO• can proceed via HAT, SPLET, and RAF mechanisms. mdpi.comnih.gov The formation of various hydroxylated and other degradation products can be predicted, and their relative stabilities can be assessed. researchgate.net In some cases, the degradation products may exhibit lower toxicity than the parent compound. mdpi.com
| Mechanism | Description | Key Thermodynamic Parameters | Favored Environment | References |
|---|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to a radical. | Bond Dissociation Enthalpy (BDE) | Gas phase and nonpolar solvents | acs.orgacs.orgbohrium.com |
| Sequential Proton Loss followed by Electron Transfer (SPLET) | Deprotonation of the antioxidant followed by electron transfer to the radical. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Polar solvents | acs.orgacs.org |
| Single-Electron Transfer followed by Proton Transfer (SET-PT) | Electron transfer from the antioxidant to the radical, followed by proton transfer. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Generally less favored | acs.orgacs.org |
| Radical Adduct Formation (RAF) | Direct addition of a radical to the antioxidant molecule. | Reaction Gibbs Free Energy | Varies | mdpi.commdpi.com |
Photophysical Properties and Advanced Applications of 4,6 Dimethyl 7 Hydroxycoumarin
Comprehensive Luminescence Characterization
The fluorescence of 4,6-Dimethyl-7-hydroxycoumarin is dictated by the electronic nature of its substituents and its interaction with the surrounding environment. The core 7-hydroxycoumarin structure is known for its strong fluorescence, which can be finely tuned by modifications to the coumarin (B35378) ring.
Impact of Substituents on Emission Wavelengths and Intensities
Substituents on the coumarin ring play a critical role in modulating the molecule's electronic distribution and, consequently, its absorption and emission properties. Electron-donating groups, such as the hydroxyl (-OH) at position 7 and the methyl (-CH3) groups at positions 4 and 6, are known to enhance fluorescence intensity. researchgate.netsapub.org The hydroxyl group, in particular, is a powerful auxochrome that increases the electron density of the aromatic system, often leading to higher quantum yields and a bathochromic (red) shift in emission.
The methyl group at position 4 is a common feature in many fluorescent coumarins, contributing to an increase in the fluorescence quantum yield. The additional methyl group at position 6 in this compound further enhances its electron-donating character, which is expected to increase the fluorescence quantum yield compared to its 4-methyl analogue, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). For instance, studies on various substituted 7-hydroxycoumarins show that electron-donating substituents generally lead to enhanced emission. srce.hr Conversely, electron-withdrawing groups are known to quench fluorescence. srce.hr The strategic placement of these simple alkyl and hydroxyl groups provides a robust fluorescent core that is both bright and photostable. For example, a chlorinated hydroxycoumarin derivative was found to have a quantum yield approaching 0.98. nih.gov
Table 1: Comparison of Photophysical Properties of Substituted Coumarins
| Compound | Substituents | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 7-Hydroxycoumarin | 7-OH | Varies with solvent/pH | ~0.08 (Methanol) | photochemcad.com |
| 7-Hydroxy-4-methylcoumarin | 7-OH, 4-CH₃ | Varies with solvent/pH | Enhanced vs. 7-HC | researchgate.net |
Influence of Solvent Polarity and Hydrogen Bonding on Photoluminescence
The photoluminescence of hydroxycoumarins is highly sensitive to the local environment, a phenomenon known as solvatochromism. The emission spectrum of this compound is expected to exhibit significant shifts in response to changes in solvent polarity and hydrogen-bonding capacity. researchgate.netresearchgate.net This sensitivity arises from changes in the dipole moment of the molecule upon excitation to the singlet state (S1).
In polar solvents, the excited state is often more stabilized than the ground state, leading to a bathochromic (red) shift in the fluorescence emission. srce.hr Hydrogen bonding plays a particularly crucial role. Protic solvents, such as water and alcohols, can form hydrogen bonds with both the carbonyl group and the 7-hydroxyl group of the coumarin. These interactions can alter the energy levels of the ground and excited states, influencing both the emission wavelength and the quantum yield. researchgate.net For the related 7-hydroxy-4-methylcoumarin, studies have shown that specific hydrogen-bonding interactions with alcoholic solvents lead to a marked increase in the fluorescence quantum yield. researchgate.net This is attributed to a reduction in non-radiative decay pathways. researchgate.net In polar solvents, n → π* transitions are shifted to higher energies, which can result in an increase in emission intensity. srce.hr
Table 2: Expected Solvatochromic Effects on this compound Fluorescence
| Solvent Type | Polarity | Hydrogen Bonding | Expected Emission Shift | Expected Quantum Yield |
|---|---|---|---|---|
| Non-polar (e.g., Hexane) | Low | None | Shorter Wavelength (Blue-shifted) | Lower |
| Aprotic Polar (e.g., Acetonitrile) | High | H-bond acceptor | Intermediate Wavelength | Intermediate |
This table illustrates general trends for hydroxycoumarins based on principles described in the literature. srce.hrresearchgate.net
Exploration of Aggregation-Induced Emission and H-Aggregate Formation
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often observed in molecules that have rotatable groups, where the restriction of intramolecular motion in the aggregated state blocks non-radiative decay channels, thus opening up the radiative pathway. nih.gov While many AIE-active molecules are propeller-shaped, the phenomenon has also been observed in other structures, including coumarin derivatives. nih.govnih.gov
Some coumarin derivatives have been shown to form H-aggregates, which are characterized by a blue-shift in the absorption spectrum compared to the monomer. This type of aggregation typically leads to fluorescence quenching. However, other coumarin systems, particularly those designed to restrict intramolecular twisting or rotation upon aggregation, can exhibit AIE. nih.govdigitellinc.com For instance, a coumarin derivative with a flexible aliphatic ring showed strong AIE characteristics because the restriction of a twisting motion in the aggregated state blocked non-radiative decay. nih.gov Given the relatively rigid structure of this compound, it is less likely to be a classic AIE-gen driven by restriction of large-amplitude rotations. However, the formation of specific aggregates or interactions in certain media could potentially modulate its emission properties.
Advanced Fluorescent Probe Development and Applications
The inherent sensitivity of the this compound fluorophore to its environment makes it an excellent platform for developing fluorescent probes for various analytes, including protons (pH) and metal ions.
pH Sensing and Ratiometric Indicators
The 7-hydroxyl group of this compound is weakly acidic and can be deprotonated in neutral to alkaline conditions. The neutral (phenol) and deprotonated (phenolate) forms of the molecule have distinct absorption and emission spectra. This pH-dependent equilibrium allows the molecule to function as a fluorescent pH indicator.
Upon deprotonation, the phenolate (B1203915) form exhibits an extended π-conjugation system, resulting in a significant bathochromic shift in both its absorption and emission spectra compared to the protonated form. This large spectral separation enables ratiometric pH sensing. frontiersin.org By measuring the ratio of fluorescence intensities at two different wavelengths (one corresponding to the phenol (B47542) form and one to the phenolate form), a quantitative measure of pH can be obtained that is independent of probe concentration, excitation intensity, and photobleaching. Coumarin-based sensors have been developed for various pH ranges, including physiological and acidic environments. frontiersin.orgnih.gov The specific pKa of the 7-hydroxyl group, which determines the pH sensing range, can be tuned by other substituents on the coumarin ring.
Table 3: Principle of Ratiometric pH Sensing with 7-Hydroxycoumarins
| Species | pH Condition | Dominant Form | Emission Wavelength |
|---|---|---|---|
| Protonated | Acidic | Phenol | Shorter (e.g., Blue) |
The ratio of the emission intensities at the two wavelengths provides a quantitative measure of pH. frontiersin.org
Metal Ion (e.g., Ca, Cu, Al) Detection and Chelation Studies
The this compound scaffold can be readily functionalized to create selective fluorescent chemosensors for various metal ions. researchgate.net The typical design strategy involves attaching a specific metal-binding group (a chelator) to the coumarin fluorophore. The binding of a target metal ion to the chelator then induces a change in the fluorescence output of the coumarin.
Several signaling mechanisms can be employed:
Photoinduced Electron Transfer (PET): In the absence of the metal ion, fluorescence is quenched due to electron transfer from the chelator to the excited fluorophore. Metal binding to the chelator inhibits this PET process, causing a "turn-on" of fluorescence. nih.gov
Chelation-Enhanced Fluorescence (CHEF): Metal binding can rigidify the sensor's structure, reducing non-radiative decay and enhancing fluorescence.
Internal Charge Transfer (ICT): Metal binding can alter the electron-donating or -withdrawing properties of the chelating moiety, leading to a shift in the emission wavelength, which allows for ratiometric detection. rsc.org
Derivatives of 7-hydroxycoumarin have been successfully used to detect a range of metal ions. For example, a 7-diethylamino-4-hydroxycoumarin derivative was developed for the selective turn-on detection of Al³⁺. rsc.org Similarly, coumarin-based sensors have been reported for detecting Cu²⁺, where binding often leads to fluorescence quenching. nih.gov While specific sensors based on the this compound core are not extensively documented, its robust fluorescence and synthetic accessibility make it a highly suitable platform for designing future chemosensors for ions such as Ca²⁺, Cu²⁺, and Al³⁺. nih.govresearchgate.net
Table 4: Examples of Metal Ion Sensing Using Hydroxycoumarin Derivatives
| Target Ion | Sensing Mechanism | Fluorescence Response | Reference Compound | Reference |
|---|---|---|---|---|
| Al³⁺ | CHEF/ICT Inhibition | Turn-on / Ratiometric Shift | 7-Diethylamino-4-hydroxycoumarin derivative | rsc.orgrsc.org |
| Fe³⁺ | Quenching | Turn-off | 7-Hydroxycoumarin derivative | nih.govsemanticscholar.org |
| Cu²⁺ | Quenching / Planarization | Turn-off / Blue Shift | Triazolyl coumarin polymer | nih.gov |
Detection of Specific Chemical Analytes (e.g., Hydrazine (B178648), Nitrite (B80452) Ions, Hydrogen Peroxide)
The inherent fluorescence of coumarin derivatives, including this compound, makes them exceptional candidates for the development of fluorescent probes. These sensors operate through specific chemical reactions with analytes, which modulate the fluorescence output, resulting in a detectable signal.
Detection of Hydrazine: Hydrazine is a highly toxic compound, necessitating sensitive detection methods. benthamscience.commdpi.com Fluorescent probes based on a 7-hydroxycoumarin scaffold can be designed for this purpose. benthamscience.comnih.gov The strategy often involves modifying the hydroxyl group with a hydrazine-reactive moiety, which quenches the fluorescence. nih.gov The detection mechanism relies on a chemical reaction, such as a substitution process, triggered by hydrazine. nih.gov This reaction cleaves the quenching group and releases the original, highly fluorescent 7-hydroxycoumarin fluorophore, leading to a "turn-on" fluorescence signal. benthamscience.comnih.gov Probes based on related hydroxycoumarin fluorophores have demonstrated high sensitivity and selectivity for hydrazine, with detection limits as low as 20 nM. benthamscience.com
Detection of Nitrite Ions: While specific probes based on this compound for nitrite ions are less commonly detailed in readily available literature, the general principle for coumarin-based nitrite sensors involves a fluorescence turn-on mechanism. This is often achieved through a nitrite-triggered diazotization reaction, which transforms a non-fluorescent coumarin derivative into a highly fluorescent product, allowing for quantitative detection.
Detection of Hydrogen Peroxide: Hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), can be detected using probes based on the 7-hydroxycoumarin (umbelliferone) structure. nih.gov A successful design strategy employs the selective conversion of arylboronates to phenols mediated by H₂O₂. nih.gov In this approach, a boronate ester derivative of the coumarin is synthesized. This boronate group quenches the fluorescence of the coumarin core. nih.gov In the presence of H₂O₂, the boronate is oxidized, releasing the fluorescent 7-hydroxycoumarin and causing a significant, often hundred-fold, increase in fluorescence intensity. nih.gov This method shows good selectivity for hydrogen peroxide over other ROS and has been successfully applied to imaging intracellular H₂O₂. nih.gov
Biological Imaging and Sensing in Complex Cellular and Protein Environments
The favorable photophysical properties of coumarin dyes, such as their small size, chemical stability, and bright fluorescence, make them valuable tools for biochemical and cellular investigations. nih.govthermofisher.com They are frequently used to label substrates or inhibitors for studying biological targets like proteins. nih.gov
Förster Resonance Energy Transfer (FRET) is a distance-dependent process of non-radiative energy transfer between a donor and an acceptor fluorophore, often used to study molecular interactions. researchgate.net Coumarin derivatives are frequently employed as blue-fluorescent donors in FRET pairs due to their spectral properties. nih.govresearchgate.net
A coumarin-fluorescein pair, for example, has been demonstrated as an effective donor-acceptor set for studying DNA structures. researchgate.net Similarly, a coumarin-rhodamine dyad has been used to construct FRET probes for detecting specific analytes. nih.gov In one application, a "break-apart" probe was designed with a coumarin donor and a porphyrin acceptor to detect the activity of the enzyme heme oxygenase-1. acs.org Upon enzymatic degradation of the porphyrin, the FRET process is disrupted, leading to a "turn-on" of the coumarin's fluorescence, signaling the enzyme's activity. acs.org
The site-specific incorporation of non-canonical amino acids (ncAAs) with fluorescent side chains into proteins is a powerful tool for studying protein structure and function. nih.govbeilstein-journals.org This technique allows for the placement of a fluorescent probe at virtually any position within a protein. nih.gov
A fluorescent ncAA, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA), which is structurally related to this compound, has been synthesized and successfully incorporated into proteins. nih.govbeilstein-journals.orgphotonics.com Once integrated, the coumarin moiety serves as an intrinsic fluorescent probe. nih.gov The fluorescence of the 7-HCAA is sensitive to its local environment, such as solvent polarity and pH. beilstein-journals.org This sensitivity allows researchers to monitor changes in protein conformation or ligand binding by observing shifts in fluorescence intensity or emission wavelength. nih.gov For instance, when 7-HCAA was incorporated into streptavidin, binding of its substrate, biotin, resulted in measurable changes in the coumarin's fluorescence spectrum. nih.gov
Optoelectronic and Materials Science Applications
The unique photochemical and photophysical properties of coumarin derivatives make them valuable in various materials science and optical applications. sapub.org
Coumarin derivatives are a prominent class of laser dyes known for their efficiency and tunability in the blue-green region of the electromagnetic spectrum. azooptics.comnih.govresearchgate.net this compound, also known as Coumarin 460 or Coumarin 47, is a widely used commercial laser dye. azooptics.comucla.eduphotonicshop.co.uksirah.com
The performance of these dyes is influenced by the solvent, with increasing solvent polarity generally shifting the lasing wavelength to be longer. ucla.edu The concentration of the dye solution also affects the output, with higher concentrations causing a slight red shift in the tuning curve. instras.com Key properties for laser applications include high fluorescence quantum yields and good photostability, although some coumarin dyes can exhibit limited photostability under intense laser light. azooptics.com
Table 1: Lasing Properties of this compound (Coumarin 460/47)
| Solvent | Pump Source (nm) | Lasing Peak (nm) | Tuning Range (nm) | Efficiency (%) |
|---|---|---|---|---|
| Ethanol (B145695) | 355 | 460 | 442 - 479 | 15 |
| Methanol (B129727) | 355 | 460 | 446 - 478 | 10 |
Data compiled from various sources and represents typical values. sirah.cominstras.com Efficiency and tuning range can vary based on experimental setup.
Optical Brighteners: Coumarin derivatives are used as optical brightening agents, also known as fluorescent whitening agents. azooptics.comresearchgate.netresearchgate.net These compounds absorb light in the ultraviolet range and re-emit it as blue fluorescence. google.com This effect masks the natural yellowing of materials like paper and textiles, making them appear whiter. researchgate.netsci-hub.se Specifically, di-substituted coumarins that fluoresce in the blue region of the spectrum, such as 4-methyl-7-hydroxycoumarin, have been identified as effective optical brighteners. google.com
Organic Light-Emitting Diodes (OLEDs): In the field of organic electronics, coumarin derivatives are investigated for their potential as blue-emitting materials in OLEDs due to their high stability, structural flexibility, and strong fluorescence. sapub.orgresearchgate.netresearchgate.net They can be used as the emissive layer in an OLED device. nih.gov For instance, a derivative, 7-diphenylamino-4-methyl-coumarin (DPA-MC), when used as the emitting material, produced a blue electroluminescence peaking at 463 nm with a luminescence efficiency of 3.83 cd/A. nih.gov More advanced coumarin-based emitters utilizing thermally activated delayed fluorescence (TADF) have achieved high external quantum efficiencies, reaching up to 19.6%, which is among the highest reported for OLEDs based on coumarin derivatives. researchgate.netacs.org
Potential in Solar Energy Conversion Systems
The application of this compound as a photosensitizer in dye-sensitized solar cells (DSSCs) is an area of theoretical interest, though specific research and detailed performance data for this particular compound remain limited in publicly available scientific literature. Coumarin derivatives, in general, are recognized for their significant potential in solar energy applications due to their favorable photophysical properties, including strong absorption in the UV-visible region, high fluorescence quantum yields, and good electrochemical stability. These characteristics are crucial for efficient light harvesting and electron injection in DSSCs.
The core structure of this compound, featuring a benzopyrone skeleton with electron-donating hydroxyl and methyl groups, suggests it could function as an effective light-harvesting molecule. The electron-donating groups tend to increase the electron density of the chromophore, which can lead to a red-shift in the absorption spectrum, allowing for the capture of a broader range of the solar spectrum. Upon photoexcitation, the coumarin dye is intended to inject an electron into the conduction band of a semiconductor material, typically titanium dioxide (TiO2), initiating the flow of electric current.
Theoretical studies on similar coumarin dyes often involve computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), to predict their electronic structure, absorption spectra, and the alignment of their molecular orbitals (HOMO and LUMO) with the conduction band of the semiconductor. For a coumarin dye to be effective, its Lowest Unoccupied Molecular Orbital (LUMO) must be positioned at a higher energy level than the conduction band of the semiconductor to ensure efficient electron injection. Conversely, its Highest Occupied Molecular Orbital (HOMO) should be at a lower energy level than the redox potential of the electrolyte to facilitate efficient dye regeneration.
While extensive data exists for other coumarin derivatives used in DSSCs, there is a notable absence of specific experimental results for this compound. Research on related compounds indicates that molecular engineering, such as the introduction of various substituent groups, can significantly tune the photophysical and electrochemical properties to optimize solar cell performance. Future research could focus on synthesizing and characterizing DSSCs incorporating this compound to experimentally determine key performance parameters such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Table 1: Theoretical Photovoltaic Parameters of an Exemplary Coumarin-Based Dye (for illustrative purposes)
| Parameter | Value |
| Maximum Absorption Wavelength (λmax) | 450 nm |
| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ |
| HOMO Energy Level | -5.5 eV |
| LUMO Energy Level | -3.2 eV |
| Power Conversion Efficiency (PCE) | 5.0% |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters measured for coumarin dyes in DSSCs. No specific experimental data for this compound was found.
Utilization in Fluorescent Polymers for Chemical Sensors
The incorporation of this compound into polymer matrices offers a promising avenue for the development of fluorescent chemical sensors. The inherent fluorescence of the coumarin moiety can be modulated by its local environment and interactions with specific analytes, forming the basis of the sensing mechanism. Polymer-based sensors provide advantages such as enhanced stability, processability into films and fibers, and the potential for creating pre-concentrating matrices for the analyte of interest.
Fluorescent polymers can be synthesized by incorporating the this compound unit either as a pendant group attached to the polymer backbone or as an integral part of the main chain. The photophysical properties of the resulting polymer, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are critical to its performance as a sensor. These properties can be influenced by the polymer's chemical composition, molecular weight, and morphology.
The sensing mechanism of such a fluorescent polymer would typically rely on processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of exciplexes or excimers upon interaction with a target analyte. For instance, the fluorescence of the coumarin unit could be quenched or enhanced in the presence of specific metal ions, anions, or organic molecules. The selectivity of the sensor can be tailored by introducing specific recognition sites into the polymer structure that preferentially bind to the target analyte.
While the concept is well-established for various 7-hydroxycoumarin derivatives, specific research detailing the synthesis and application of fluorescent polymers based solely on this compound for chemical sensing is not widely available. A patent for fluorescent polymers of 7-hydroxycoumarin compounds suggests their potential for detecting nitrated and organophosphorous compounds, which could be relevant for environmental monitoring and security applications. google.com The methyl groups at the 4 and 6 positions of the coumarin ring in this compound could potentially influence the polymer's solubility, processability, and the photophysical response to analytes due to steric and electronic effects.
Further investigation is required to synthesize and characterize fluorescent polymers incorporating this compound and to evaluate their sensing performance towards various analytes. This would involve studying their sensitivity, selectivity, response time, and reusability.
Table 2: Representative Photophysical Properties of a Generic 7-Hydroxycoumarin-Based Fluorescent Polymer (for illustrative purposes)
| Property | Value |
| Excitation Maximum (λex) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Fluorescence Quantum Yield (ΦF) | 0.60 |
| Analyte Detected | Metal Cation (e.g., Fe³⁺) |
| Sensing Response | Fluorescence Quenching |
Note: This table presents typical photophysical data for a coumarin-based fluorescent polymer. Specific experimental data for a polymer based on this compound was not found.
Advanced Analytical Methodologies for Detection and Quantification of 4,6 Dimethyl 7 Hydroxycoumarin
High-Resolution Chromatographic Techniques
Chromatographic techniques are fundamental for the separation of 4,6-Dimethyl-7-hydroxycoumarin from complex mixtures, ensuring accurate identification and quantification by minimizing interference from other components. High-performance liquid chromatography (HPLC) is the most common and versatile method employed for the analysis of coumarin (B35378) derivatives. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (UV, Photodiode Array (PDA), Fluorescence)
HPLC is the cornerstone for the analysis of coumarins due to its high separation efficiency. nih.gov The separation is most frequently achieved using reversed-phase chromatography, with octadecylsilyl (C18) columns being the stationary phase of choice. researchgate.net Mobile phases typically consist of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. biotech-asia.orgmdpi.com
Detectors for HPLC Analysis:
UV and Photodiode Array (PDA) Detection: The benzopyrone core of the coumarin structure contains a chromophore that absorbs ultraviolet (UV) light. This property allows for detection using a UV detector or a more advanced Photodiode Array (PDA) detector. A PDA detector provides spectral information across a range of wavelengths for the analyte peak, which aids in peak purity assessment and compound identification. For 7-hydroxycoumarin derivatives, detection is often set around 320 nm. nih.gov
Fluorescence Detection (FLD): The 7-hydroxycoumarin moiety is known to be highly fluorescent. researchgate.net This intrinsic property can be exploited for highly sensitive and selective detection using a fluorescence detector (FLD). The FLD measures the emission of light from the compound after excitation at a specific wavelength. This method offers significantly lower detection limits compared to UV/PDA, making it ideal for trace-level quantification. nih.gov The fluorescence properties are dependent on the solvent and pH. researchgate.net
Table 1: Representative HPLC-PDA/FLD Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| PDA Detection | 200-400 nm (Monitoring at ~325 nm) |
| FLD Detection | Excitation: ~360 nmEmission: ~450 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Trace Analysis
For applications requiring the highest sensitivity and specificity, particularly for trace analysis in complex biological or environmental samples, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides excellent selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interference, allowing for reliable quantification at very low concentrations. researchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification, even without a reference standard. LC-HRMS is particularly valuable for differentiating between isomeric compounds and identifying unknown metabolites in complex samples. nih.gov
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value/Description |
|---|---|
| Chemical Formula | C₁₁H₁₀O₃ |
| Monoisotopic Mass | 190.06299 u |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (HRMS) | m/z 191.0703 |
| LC-MS/MS Transition (MRM) | Precursor Ion: m/z 191.1Product Ion (example): m/z 147.1 (Loss of CO₂) |
Hyphenated Analytical Platforms for Complex Matrices
The unambiguous identification of natural products in intricate matrices like plant extracts often requires more than just retention time and a single mass spectrum. Hyphenated platforms that integrate multiple analytical techniques online provide a wealth of information from a single chromatographic run.
Integrated HPLC-PDA-HRMS-SPE-NMR for Comprehensive Structural Identification
An integrated system combining High-Performance Liquid Chromatography (HPLC), a Photodiode Array (PDA) detector, High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a state-of-the-art platform for natural product analysis. nih.govresearchgate.net
This powerful setup operates sequentially:
HPLC-PDA: The crude extract is injected into the HPLC system for separation. The PDA detector records the UV-Vis spectrum of each eluting peak.
HRMS: A small portion of the eluent is split and directed to the HRMS instrument, which provides the accurate mass and suggests the elemental formula for the compound.
SPE-NMR: If a peak of interest is detected, the system automatically traps the corresponding portion of the eluent onto a solid-phase extraction (SPE) cartridge. This process can be repeated over multiple injections to accumulate enough material for NMR analysis. The trapped compound is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe.
NMR: One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired, providing detailed structural information that allows for the complete and unambiguous elucidation of the compound's chemical structure, including the precise position of the methyl and hydroxyl groups on the coumarin scaffold. nih.gov
This integrated approach is exceptionally effective for identifying new compounds and differentiating between isomers in complex mixtures without the need for traditional, time-consuming isolation procedures. nih.govresearchgate.net
Advanced Spectrometric Quantification Methods
While chromatography is excellent for separation, direct spectrometric methods can offer rapid and sensitive quantification, especially when dealing with samples containing a limited number of fluorescent components or when matrix effects can be managed.
Synchronous Fluorescence Spectrometry (SFS)
Synchronous Fluorescence Spectrometry (SFS) is an advanced fluorescence technique that can enhance the selectivity of analysis. In conventional fluorescence spectroscopy, either the excitation wavelength is held constant while scanning the emission spectrum, or vice versa. In SFS, both the excitation (λex) and emission (λem) monochromators are scanned simultaneously, maintaining a constant wavelength interval (Δλ = λem - λex) between them.
This approach offers several advantages for the quantification of this compound:
Spectral Simplification: SFS typically produces a single, narrower spectral band compared to the conventional emission spectrum, simplifying the analysis of complex mixtures.
Reduced Background: By carefully choosing the Δλ, it is possible to minimize background interference from scattering and fluorescence from other matrix components.
Enhanced Selectivity: The synchronous spectrum is a unique characteristic of a compound for a given Δλ, allowing for better discrimination between compounds with overlapping conventional fluorescence spectra.
The optimal Δλ value is a critical experimental parameter that must be determined to achieve the highest sensitivity and selectivity for this compound.
Table 3: Illustrative Parameters for Synchronous Fluorescence Spectrometry
| Parameter | Value/Description |
|---|---|
| Analyte | This compound |
| Solvent | Ethanol (B145695) or Buffered Aqueous Solution |
| Wavelength Interval (Δλ) | 20 - 100 nm (to be optimized) |
| Excitation Range | 250 - 400 nm (scanned) |
| Emission Range | (250+Δλ) - (400+Δλ) nm (scanned) |
| Application | Rapid quantification in samples with known fluorometric profiles. |
Excitation-Emission Matrix (EEM) Fluorescence Spectrometry
Excitation-Emission Matrix (EEM) fluorescence spectrometry is a powerful analytical technique for the detection and quantification of fluorescent compounds such as this compound. This method, also known as a total fluorescence spectroscopy, generates a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity, creating a unique topographical map or "fingerprint" for a given fluorophore. nih.govresearchgate.net
The primary advantage of EEM is its high sensitivity and selectivity. researchgate.net For 7-hydroxycoumarin derivatives, which are known to be highly fluorescent, this technique is particularly suitable. nih.gov The method involves scanning a range of excitation wavelengths and, for each excitation wavelength, recording the corresponding emission spectrum. The resulting data matrix provides comprehensive spectral information that can be used to identify individual components in a complex mixture and to detect subtle changes in the molecular environment. nih.gov
The fluorescence properties of coumarins are highly dependent on their substitution pattern and the solvent environment. researchgate.net Electron-donating groups, such as the hydroxyl group at the C-7 position and methyl groups at the C-4 and C-6 positions of this compound, are known to enhance fluorescence intensity. sapub.org The EEM technique can capture these characteristic spectral features, allowing for differentiation from other structurally similar coumarins. While specific EEM data for this compound is not extensively published, the properties can be inferred from closely related, well-studied compounds like 7-hydroxy-4-methylcoumarin. researchgate.net
The generated EEM contour plot provides a rich dataset where the location of fluorescence peaks (excitation/emission maxima) serves as a qualitative identifier, and the peak intensity is proportional to the compound's concentration. This multi-dimensional approach offers a significant advantage over conventional fluorescence spectroscopy, which measures emission at a single excitation wavelength. researchgate.net
| Compound | Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Ethanol | 360 | 450 | 90 | 0.55 |
| 7-Hydroxycoumarin (Umbelliferone) | Aqueous Solution | 365 | 455 | 90 | 0.61 |
| 7-Amino-4-methylcoumarin | Aqueous Solution | 368 | 441 | 73 | 0.63 |
| 7-Methoxycoumarin (Herniarin) | Ethanol | 325 | 385 | 60 | 0.01 |
Data are compiled from various sources for illustrative purposes and may vary based on experimental conditions. nih.govnih.gov
Optimized Sample Preparation and Extraction Methodologies
The accurate quantification of this compound from complex matrices such as biological fluids, plant extracts, or environmental samples necessitates efficient and optimized sample preparation and extraction protocols. The choice of method depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the subsequent analysis.
From Plant Extracts: Coumarins are secondary metabolites found in a wide variety of plants. nih.gov Traditional extraction methods include Soxhlet extraction, maceration, and reflux. researchgate.net Solvents of varying polarities, such as methanol, ethanol, acetone, and ethyl acetate (B1210297), are commonly employed. researchgate.netasianpubs.org For instance, Soxhlet extraction with acetone has been successfully used to isolate 7-hydroxycoumarin from Pseudohandellia umbelliferae. asianpubs.org Studies comparing different methods have shown that for many coumarins, extraction with polar solvents like ethanol or methanol provides the highest efficiency. researchgate.net Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages of reduced extraction time and lower solvent consumption. nih.gov Supercritical fluid extraction (SFE) with CO2 is a green alternative that can provide high selectivity, although its efficiency for polar coumarins may require the use of a polar co-solvent like methanol. nih.gov
From Biological Fluids: Analysis of this compound in biological fluids (e.g., plasma, urine) typically requires a preliminary clean-up step to remove interfering proteins and other endogenous substances. Protein precipitation using acetonitrile or methanol is a common first step. Subsequently, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for further purification and concentration of the analyte. For LLE, solvents like ethyl acetate or diethyl ether are often used. SPE offers higher selectivity and recovery, with C18 or polymeric sorbents being suitable for retaining coumarin derivatives.
From Environmental Samples: For environmental samples like water or soil, the low expected concentrations of the analyte demand a significant pre-concentration step. SPE is the most widely used technique for this purpose. For water samples, a large volume is passed through an SPE cartridge (e.g., C18), which retains the coumarin. The analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. For soil or sediment samples, an initial solvent extraction (e.g., with a mixture of acetone and hexane) is typically performed, followed by a clean-up and concentration step using SPE.
| Method | Typical Matrix | Advantages | Disadvantages | Common Solvents |
|---|---|---|---|---|
| Soxhlet Extraction | Plant Material | Exhaustive extraction, well-established | Time-consuming, large solvent volume, potential thermal degradation | Methanol, Ethanol, Acetone |
| Maceration | Plant Material | Simple, suitable for thermolabile compounds | Time-consuming, potentially incomplete extraction | Ethanol, Water |
| Ultrasound-Assisted Extraction (UAE) | Plant Material, Soil | Reduced extraction time, improved efficiency | Equipment cost, potential for radical formation | Methanol, Ethanol |
| Solid-Phase Extraction (SPE) | Biological Fluids, Water | High selectivity, high recovery, concentration of analyte | Can be costly, method development required | Methanol, Acetonitrile (Elution) |
| Supercritical Fluid Extraction (SFE) | Plant Material | Environmentally friendly, tunable selectivity | High initial cost, may require polar modifiers for polar analytes | Supercritical CO2, Methanol (modifier) |
| QuEChERS | Food, Environmental | Fast, simple, high throughput, low solvent use | Matrix effects can be significant | Acetonitrile |
QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. nih.gov
Application of Chemometric Approaches for Data Interpretation and Classification
The large and complex datasets generated by modern analytical techniques, particularly EEM, necessitate the use of advanced data analysis tools known as chemometrics. nih.gov Chemometric methods are essential for extracting meaningful qualitative and quantitative information from multi-way data, resolving complex mixtures, and classifying samples based on their chemical profiles. nih.gov
When analyzing a sample containing this compound alongside other fluorescent compounds, the resulting EEM can show heavily overlapping spectra, making direct quantification impossible. Chemometric algorithms can deconvolve this complex data to identify and quantify the individual components. nih.gov
Data Interpretation and Quantification: Multi-way calibration methods are particularly powerful for analyzing EEM data. Parallel Factor Analysis (PARAFAC) and Self-Weighted Alternating Tri-Linear Decomposition (SWATLD) are second-order calibration algorithms that can resolve the EEM into the individual spectral profiles (excitation and emission spectra) and relative concentrations of each fluorescent component. nih.gov This "mathematical chromatography" allows for the quantification of this compound even in the presence of unknown, uncalibrated fluorescent interferents. nih.gov Another widely used method is Partial Least Squares (PLS) regression, which is a multivariate calibration technique that models the relationship between the spectral data and the concentration of the analyte. nih.gov
Classification and Pattern Recognition: In addition to quantification, chemometrics can be used for sample classification. Unsupervised pattern recognition methods, such as Principal Component Analysis (PCA), can be applied to EEM datasets from various samples to identify patterns and groupings. For example, PCA could be used to differentiate between plant extracts containing this compound based on their geographical origin or to monitor changes in a biological system over time after exposure to the compound.
The combination of advanced analytical techniques like EEM with powerful chemometric tools provides a robust framework for the sensitive and selective analysis of this compound in highly complex sample matrices. nih.govnih.gov
| Chemometric Method | Primary Application | Description | Example in Coumarin Analysis |
|---|---|---|---|
| Principal Component Analysis (PCA) | Data Exploration, Classification | Reduces the dimensionality of the data while retaining most of the variance. Used to visualize patterns and clusters in data. | Classifying wine samples based on their coumarin profiles obtained from fluorescence spectra. |
| Partial Least Squares (PLS) Regression | Multivariate Calibration | Builds a regression model between spectral data (X) and concentration data (Y). Suitable for data with collinear variables. | Quantifying coumarin content in wine by correlating fluorescence spectra with concentrations determined by HPLC. nih.gov |
| Parallel Factor Analysis (PARAFAC) | Deconvolution, Quantification | A multi-way decomposition method that models trilinear data (like EEMs) into a set of unique triads (excitation spectrum, emission spectrum, concentration). | Simultaneous determination of 6-methylcoumarin (B191867) and 7-methoxycoumarin in cosmetics without prior separation. nih.gov |
| Self-Weighted Alternating Tri-Linear Decomposition (SWATLD) | Deconvolution, Quantification | An advancement of PARAFAC that can better handle data that deviates from perfect trilinearity, often improving prediction results in complex matrices. | Used alongside PARAFAC for the analysis of coumarins in cosmetics, showing slightly better performance in cases with matrix effects. nih.gov |
Environmental Fate and Degradation Studies of 4,6 Dimethyl 7 Hydroxycoumarin
Investigation of Degradation Mechanisms in Advanced Oxidation Processes (AOPs)
Detailed research findings on the degradation of 4,6-Dimethyl-7-hydroxycoumarin through Advanced Oxidation Processes (AOPs) are not available in the reviewed scientific literature.
Reaction Pathways with Reactive Oxygen Species (e.g., Hydroxyl Radicals)
Specific studies detailing the reaction pathways between this compound and reactive oxygen species, such as hydroxyl radicals (•OH), have not been identified. Consequently, the degradation products resulting from such reactions are unknown.
Kinetic and Thermodynamic Parameters Governing Degradation Pathways
There are no available data on the kinetic and thermodynamic parameters, such as rate constants, activation energies, or Gibbs free energies, for the degradation pathways of this compound in AOPs.
Ecotoxicity Assessment of Parent Compound and Identified Degradation Products in Aquatic Environments
No studies assessing the ecotoxicity of this compound or its potential degradation products in aquatic environments were found. Therefore, data regarding its impact on aquatic organisms (e.g., fish, daphnia, algae) are not available.
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethyl-7-hydroxycoumarin, and how can structural purity be confirmed?
The synthesis of this compound derivatives typically involves condensation, alkylation, or hydroxylation reactions. For example, 4-methyl-7-hydroxycoumarin derivatives can be synthesized via Pechmann condensation using resorcinol and ethyl acetoacetate in concentrated sulfuric acid, followed by methylation at the 6-position . Structural confirmation requires a combination of Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl, carbonyl) and nuclear magnetic resonance (NMR) spectroscopy for substituent positioning. High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation .
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in coumarin derivatives?
- UV-Vis spectroscopy : Detects electronic transitions influenced by substituents (e.g., electron-donating groups like -OH or -OCH₃ increase absorbance in the 300–400 nm range) .
- Fluorescence spectroscopy : Measures emission maxima shifts caused by substituent-induced changes in conjugation. For example, 7-hydroxy-4-methylcoumarin exhibits strong fluorescence at 450 nm upon excitation at 360 nm .
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions; methyl groups at C4 and C6 appear as singlets in the range δ 2.3–2.5 ppm .
Advanced Research Questions
Q. How should experimental designs be structured to assess the antioxidant activity of this compound derivatives?
- DPPH radical scavenging assay : Prepare a 0.1 mM DPPH solution in methanol. Mix 2 mL of DPPH with 2 mL of test compound (0.1–100 µg/mL), incubate in the dark for 30 minutes, and measure absorbance at 517 nm. Calculate IC₅₀ values relative to ascorbic acid controls .
- Nitric oxide (NO) inhibition assay : Generate NO via sodium nitroprusside decomposition in phosphate buffer (pH 7.4). Incubate with test compounds (24 hours, 25°C), then quantify nitrite levels using Griess reagent .
- Dose-response curves : Use nonlinear regression to model activity trends and identify structure-activity relationships (SARs).
Q. What are common contradictions in interpreting antimicrobial data for coumarin derivatives, and how can they be resolved?
- Contradiction : Discrepancies in MIC (minimum inhibitory concentration) values against Gram-positive vs. Gram-negative bacteria.
- Resolution : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and use broth microdilution methods. Account for outer membrane permeability in Gram-negative strains by including efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
- Validation : Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
Q. What methodological precautions are critical when quantifying hydroxyl radicals using this compound as a fluorescent probe?
- Buffer selection : Use 10 mM phosphate buffer (pH 7) to stabilize coumarin and its hydroxylation product, 7-hydroxycoumarin. Avoid metal ions that catalyze non-specific oxidation .
- Interference control : Add 1 M dimethyl sulfoxide (DMSO) to scavenge extraneous radicals. Validate specificity using radical-specific inhibitors (e.g., mannitol for hydroxyl radicals) .
- Storage : Keep solutions refrigerated (4°C) to prevent photodegradation. Pre-filter samples (0.22 µm) to remove particulates that distort fluorescence readings .
Q. How can researchers address discrepancies in stability data for this compound under varying storage conditions?
- Light sensitivity : Store in amber glass containers at –20°C to prevent photochemical degradation. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .
- Humidity control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the lactone ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
